1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Overview
Description
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H6Cl3NO3. It is a chlorinated nitrobenzene derivative known for its applications in various chemical processes and industries. This compound is characterized by its stability and solubility in organic solvents such as toluene and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the nitration and chlorination of benzene derivatives. One common method involves the nitration of 1,3-dichlorobenzene with mixed acid, followed by the reaction with 2-chloro-4-nitrophenol under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro and chloro groups influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens and nitrating agents, with conditions such as the presence of a Lewis acid catalyst.
Reduction: Reducing agents like hydrogen gas and catalysts such as palladium on carbon are used.
Nucleophilic Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar in structure but differs in the position of the chloro and nitro groups.
1,2-Dichloro-4-nitrobenzene: Another chlorinated nitrobenzene with different substitution patterns.
Uniqueness
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
1,3-dichloro-2-(2-chloro-4-nitrophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO3/c13-8-2-1-3-9(14)12(8)19-11-5-4-7(16(17)18)6-10(11)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIFEQPUBAAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383220 | |
Record name | 1,3-dichloro-2-(2-chloro-4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218795-72-3 | |
Record name | 1,3-dichloro-2-(2-chloro-4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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